molecular formula C16H14Cl2N2O2 B245837 N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B245837
M. Wt: 337.2 g/mol
InChI Key: AOIFBSZZHTUCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenyl and acetamidophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with 4-acetamidophenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated processes. The industrial synthesis follows similar principles as the laboratory-scale synthesis but involves more stringent control of reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-N-(4-aminophenyl)acetamide
  • 2-(2,6-dichlorophenyl)-N-(4-methylphenyl)acetamide
  • 2-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide is unique due to its specific combination of dichlorophenyl and acetamidophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(21)19-11-5-7-12(8-6-11)20-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

AOIFBSZZHTUCOQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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